molecular formula C18H17FN4O2 B11393804 2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(2-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide

2-(2-fluorophenyl)-5-(hydroxymethyl)-N-(2-methylbenzyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11393804
M. Wt: 340.4 g/mol
InChI Key: TYQCMFUQWJQJIN-UHFFFAOYSA-N
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Description

2-(2-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a fluorophenyl group, a hydroxymethyl group, and a triazole ring, making it a molecule of interest for various scientific research applications.

Preparation Methods

The synthesis of 2-(2-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and hydroxymethyl groups. One common synthetic route involves the use of azide-alkyne cycloaddition, also known as the “click” reaction, to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and mild temperatures to ensure high yields and selectivity.

Industrial production methods may involve optimizing the reaction conditions to scale up the synthesis while maintaining the purity and yield of the final product. This can include the use of continuous flow reactors and automated systems to streamline the process.

Chemical Reactions Analysis

2-(2-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecule. The fluorophenyl group can enhance the compound’s binding affinity and selectivity, while the hydroxymethyl group can participate in additional interactions, such as hydrogen bonding.

Comparison with Similar Compounds

Similar compounds to 2-(2-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE include other triazole derivatives with different substituents. For example:

    1,2,3-Triazole-4-carboxamide: Lacks the fluorophenyl and hydroxymethyl groups, resulting in different chemical and biological properties.

    2-(2-Chlorophenyl)-5-(hydroxymethyl)-N-[(2-methylphenyl)methyl]-2H-1,2,3-triazole-4-carboxamide: Contains a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and interactions.

The uniqueness of 2-(2-FLUOROPHENYL)-5-(HYDROXYMETHYL)-N-[(2-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17FN4O2

Molecular Weight

340.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-(hydroxymethyl)-N-[(2-methylphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C18H17FN4O2/c1-12-6-2-3-7-13(12)10-20-18(25)17-15(11-24)21-23(22-17)16-9-5-4-8-14(16)19/h2-9,24H,10-11H2,1H3,(H,20,25)

InChI Key

TYQCMFUQWJQJIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3F

Origin of Product

United States

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